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Compound of Interest

Compound Name: R 59-022

Cat. No.: B1678719 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

R 59-022 is a potent and specific cell-permeable inhibitor of diacylglycerol kinase (DGK).[1][2] It

has emerged as a valuable chemical tool for studying macropinocytosis, a fundamental cellular

process of bulk fluid and solute uptake.[1][3] Macropinocytosis is implicated in various

physiological and pathological processes, including nutrient uptake in cancer cells, immune

surveillance, and pathogen entry.[4][5][6][7] These application notes provide a comprehensive

overview of R 59-022, its mechanism of action, and detailed protocols for its use in

macropinocytosis research.

Mechanism of Action
R 59-022 inhibits the enzymatic activity of diacylglycerol kinase (DGK), which catalyzes the

phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] Both DAG and

PA are critical second messengers in a variety of signaling cascades. In the context of

macropinocytosis, the inhibition of DGK by R 59-022 leads to an accumulation of DAG and a

reduction in PA levels. This perturbation of the DAG/PA balance disrupts the downstream

signaling events that are essential for the actin cytoskeleton rearrangements required for the

formation of macropinosomes.[1][8] Specifically, this disruption is thought to interfere with the

activation of small GTPases like Rac1, which are master regulators of the actin dynamics that

drive the membrane ruffling and closure of macropinocytic cups.[1]
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Caption: R 59-022 inhibits DGK, disrupting macropinocytosis signaling.
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Applications
The primary application of R 59-022 is as a selective inhibitor to probe the role of DGK and

macropinocytosis in various biological systems.

Virology: R 59-022 has been instrumental in demonstrating the reliance of certain viruses,

such as Ebola and Marburg filoviruses, on macropinocytosis for cellular entry.[1][3][9] It can

be used to block viral uptake and dissect the molecular mechanisms of viral entry.

Cancer Biology: Many cancer cells upregulate macropinocytosis to scavenge nutrients from

the extracellular environment to support their rapid growth.[4][5][10] R 59-022 can be used to

investigate the dependency of cancer cells on this pathway for survival and proliferation, and

to explore macropinocytosis inhibition as a potential therapeutic strategy.

Immunology: Macropinocytosis is a key process for antigen presentation by immune cells

like dendritic cells and macrophages.[7] R 59-022 can be employed to study the role of DGK

signaling in antigen uptake and the subsequent immune response.

Quantitative Data
The following table summarizes the key quantitative data for R 59-022 in the context of

macropinocytosis inhibition.
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Parameter Value Cell Type Assay Reference

IC50 (EBOV GP-

mediated entry)
~5 µM Vero cells

MLV pseudotype

entry assay
[1]

Effective

Concentration

(Dextran uptake

inhibition)

5 µM Vero cells

Fluorescent

dextran uptake

assay

[1][11]

Effective

Concentration

(VLP

internalization

inhibition)

10 µM
Vero cells &

BMDMs

Fluorescent VLP

internalization

assay

[1]

Comparative

Inhibitor

Concentration

(EIPA)

30 µM Vero cells

Fluorescent

dextran and VLP

uptake assays

[1][11]

Experimental Protocols
Here we provide detailed protocols for key experiments to study macropinocytosis using R 59-
022.

Protocol 1: Dextran Uptake Assay to Quantify
Macropinocytosis
This protocol is used to quantify the rate of macropinocytosis by measuring the uptake of a

fluorescently labeled high-molecular-weight dextran.

Start Seed cells in a
multi-well plate

Pre-treat cells with
R 59-022 or vehicle

Add fluorescent dextran
and incubate

Wash cells to remove
excess dextran

Fix cells and stain nuclei
(e.g., with DAPI)

Image cells using
fluorescence microscopy

Quantify dextran-positive
vesicles per cell End

Click to download full resolution via product page

Caption: Workflow for the dextran uptake assay.
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Materials:

Cells of interest (e.g., Vero cells)

Complete cell culture medium

Serum-free medium

R 59-022 (stock solution in DMSO)

Vehicle control (DMSO)

Fluorescein- or TMR-labeled dextran (70 kDa)

Phosphate-buffered saline (PBS)

4% paraformaldehyde (PFA) in PBS

DAPI or Hoechst stain

Multi-well imaging plates (e.g., 96-well black, clear bottom)

Fluorescence microscope or high-content imager

Procedure:

Cell Seeding: Seed cells into a multi-well imaging plate at a density that will result in

approximately 70-80% confluency on the day of the experiment.

Pre-treatment with Inhibitor:

On the day of the experiment, aspirate the culture medium.

Wash the cells once with serum-free medium.

Add serum-free medium containing the desired concentration of R 59-022 (e.g., 5 µM) or

vehicle control (e.g., 0.1% DMSO).

Incubate for 30 minutes to 1 hour at 37°C.[1][11]
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Dextran Uptake:

Without removing the inhibitor-containing medium, add fluorescently labeled dextran to a

final concentration of 1 mg/mL.

Incubate for 30 minutes at 37°C.[1][11]

Washing:

Aspirate the dextran-containing medium.

Wash the cells three times with cold PBS to remove extracellular dextran.

Fixation and Staining:

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells twice with PBS.

Stain the nuclei with DAPI or Hoechst solution for 10 minutes at room temperature.

Wash the cells twice with PBS.

Imaging and Quantification:

Image the cells using a fluorescence microscope. Acquire images in the DAPI/Hoechst

channel and the channel corresponding to the fluorescent dextran.

Quantify the number and/or total fluorescence intensity of dextran-positive vesicles per cell

using image analysis software (e.g., ImageJ, CellProfiler). The "macropinocytic index" can

be calculated as the total area of dextran-positive vesicles divided by the number of cells.

[12]

Protocol 2: Viral-Like Particle (VLP) Internalization
Assay
This protocol assesses the effect of R 59-022 on the macropinocytic uptake of viral-like

particles (VLPs).
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Materials:

Cells of interest (e.g., Vero, HT1080)

Fluorescently labeled VLPs (e.g., mCherry-VLPs)

R 59-022

Vehicle control (DMSO)

Complete and serum-free media

Trypsin-EDTA

Flow cytometer

Procedure:

Cell Seeding: Seed cells in a multi-well plate (e.g., 48-well) to reach approximately 90%

confluency.[1]

Inhibitor Pre-treatment: Pre-treat cells with R 59-022 (e.g., 10 µM) or vehicle in serum-free

medium for 1 hour at 37°C.[1]

VLP Binding:

Cool the plate on ice for 10 minutes.

Add fluorescent VLPs to the cells and incubate at 4°C for 1 hour to allow for binding but

not internalization.

Internalization:

Wash the cells with cold PBS to remove unbound VLPs.

Add pre-warmed serum-free medium containing R 59-022 or vehicle and incubate at 37°C

for 1-3 hours to allow internalization.[1][13]

Removal of Surface-Bound VLPs:
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Wash the cells with PBS.

Treat the cells with trypsin-EDTA to detach the cells and strip off any remaining surface-

bound VLPs.

Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

Flow Cytometry:

Resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).

Analyze the fluorescence of the cells using a flow cytometer to quantify the amount of

internalized VLPs.

Protocol 3: Live-Cell Imaging of Macropinocytosis
This protocol allows for the real-time visualization of macropinosome formation and the effect of

R 59-022.

Start Transfect cells with
actin biosensor (e.g., GFP-Utrophin)

Seed transfected cells
on imaging dish

Pre-treat with R 59-022
or vehicle

Add fluorescent VLPs
or dextran

Acquire time-lapse images
using confocal microscopy

Analyze actin dynamics and
VLP/dextran uptake End

Click to download full resolution via product page

Caption: Workflow for live-cell imaging of macropinocytosis.

Materials:

Cells of interest

Plasmid encoding an actin biosensor (e.g., GFP-Utrophin)

Transfection reagent

Glass-bottom imaging dishes

Live-cell imaging medium
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R 59-022

Fluorescently labeled dextran or VLPs

Confocal microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

Transfection: Transfect cells with a plasmid encoding an actin biosensor according to the

manufacturer's protocol. This will allow for the visualization of actin dynamics.[1]

Cell Seeding: 24 hours post-transfection, re-seed the cells onto glass-bottom imaging

dishes.[1]

Inhibitor Treatment: On the day of imaging, replace the medium with live-cell imaging

medium containing R 59-022 (e.g., 5 µM) or vehicle and incubate for at least 30 minutes in

the environmental chamber of the microscope.[11]

Live Imaging:

Add fluorescently labeled dextran or VLPs to the imaging dish.

Immediately begin acquiring time-lapse images using a confocal microscope. Capture

images in the GFP channel (for actin) and the channel for the fluorescent cargo.

Analysis: Analyze the time-lapse series to observe the formation of actin-rich membrane

ruffles and their closure into macropinosomes in control cells. In R 59-022-treated cells,

assess the inhibition of these processes and the reduction in cargo uptake.

Disclaimer: These protocols are intended as a guide and may require optimization for specific

cell types and experimental conditions. Always consult the relevant literature and perform

appropriate controls.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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